molecular formula C14H23N3O5S2 B2927519 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide CAS No. 897622-19-4

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Numéro de catalogue B2927519
Numéro CAS: 897622-19-4
Poids moléculaire: 377.47
Clé InChI: AIEGEDNGYOKFDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide” is a synthetic piperazine derivative . Piperazine derivatives have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs), which are aimed at increasing central cholinergic neurotransmission .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide” include a molecular weight of 299.39 . It is a powder that should be stored at room temperature .

Applications De Recherche Scientifique

Sulfomethylation of Macrocycles

A foundational study by van Westrenen and Sherry (1992) demonstrated the sulfomethylation of piperazine and polyazamacrocycles, paving the way for the development of mixed-side-chain macrocyclic chelates. This process, which involves the introduction of methanesulfonate groups into these structures, is significantly influenced by pH levels. Such advancements in sulfomethylation techniques have broad implications for creating mono- and diacetate, phosphonate, and phosphinate derivatives, showcasing the versatility of sulfonate groups in synthetic chemistry (J van Westrenen & A D Sherry, 1992).

Radiosynthesis for Serotonin Receptors

The compound's derivative, [(18)F]FCWAY, has been utilized in developing a serotonin 5-HT(1A) receptor ligand for clinical human studies. Vuong et al. (2007) have innovated an automated one-step radiosynthesis process, improving chemical purity and yield. This advancement is crucial for producing radiopharmaceuticals with high specificity and minimal impurities, enhancing the study of neurological conditions through imaging techniques (B. Vuong et al., 2007).

Derivatization Reagent for Liquid Chromatography

Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography. This reagent, designed for enhanced sensitivity and the removal of excess reagent post-analysis, reflects the compound's role in improving chromatographic analyses of analytes. Such innovations contribute to more accurate and sensitive detection methods in chemical analysis (Hsin‐Lung Wu et al., 1997).

Development of Self-Assembling Structures

Research by Shankar et al. (2011) on diethyltin(methoxy)methanesulfonate interacting with t-butylphosphonic acid illustrates the compound's potential in forming three-dimensional self-assemblies. These structures, derived from sulfonate-phosphonate ligands, exhibit unique binding modes and supramolecular assembly, indicating their application in materials science and nanotechnology (R. Shankar et al., 2011).

Antagonists for Receptor Studies

Further, its derivatives have been explored as antagonists for various receptors, highlighting their application in developing potential therapeutic agents. For instance, the preparation of piperazine derivatives as 5-HT7 receptor antagonists showcases the chemical's role in pharmacological research aimed at understanding and potentially treating conditions related to serotonin receptor dysregulation (Juhee Yoon et al., 2008).

Orientations Futures

Piperazine derivatives have shown potential in the treatment of Alzheimer’s disease . They have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs), which are aimed at increasing central cholinergic neurotransmission . Future research could focus on further exploring the therapeutic potential of these compounds, including “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide”.

Propriétés

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S2/c1-22-14-5-3-13(4-6-14)16-8-10-17(11-9-16)24(20,21)12-7-15-23(2,18)19/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEGEDNGYOKFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.